2-N-(3-Aminopropyl)-amino-5-bromopyridine
Overview
Description
2-N-(3-Aminopropyl)-amino-5-bromopyridine is an organic compound that features a bromopyridine core with an aminopropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-(3-Aminopropyl)-amino-5-bromopyridine typically involves the following steps:
Starting Material: The synthesis begins with 5-bromopyridine.
Nucleophilic Substitution: The bromine atom on the pyridine ring is substituted with an aminopropyl group through a nucleophilic substitution reaction. This can be achieved using 3-aminopropylamine under controlled conditions.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-80°C to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors to control the reaction conditions precisely.
Continuous Flow Systems: Implementing continuous flow systems to enhance the efficiency and yield of the compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-N-(3-Aminopropyl)-amino-5-bromopyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of pyridine oxides.
Reduction: Formation of aminopropyl derivatives.
Substitution: Formation of various substituted pyridines.
Scientific Research Applications
2-N-(3-Aminopropyl)-amino-5-bromopyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is utilized in the development of novel materials with specific properties.
Biological Studies: The compound is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2-N-(3-Aminopropyl)-amino-5-bromopyridine involves its interaction with molecular targets such as enzymes or receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The bromopyridine core can participate in π-π interactions and other non-covalent interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
2-N-(3-Aminopropyl)-amino-5-chloropyridine: Similar structure with a chlorine atom instead of bromine.
2-N-(3-Aminopropyl)-amino-5-fluoropyridine: Contains a fluorine atom instead of bromine.
2-N-(3-Aminopropyl)-amino-5-iodopyridine: Features an iodine atom in place of bromine.
Uniqueness
2-N-(3-Aminopropyl)-amino-5-bromopyridine is unique due to the presence of the bromine atom, which can influence the compound’s reactivity and interactions. Bromine’s size and electronegativity can affect the compound’s chemical behavior, making it distinct from its chlorine, fluorine, and iodine analogs.
Biological Activity
2-N-(3-Aminopropyl)-amino-5-bromopyridine (CAS No. 92993-40-3) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, effects in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a bromine atom at the 5-position of the pyridine ring and an aminoalkyl side chain. Its structural formula can be represented as follows:
This structure contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus altering cellular functions.
- Receptor Modulation : It can act as an antagonist or agonist at certain receptors, influencing signal transduction pathways.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, contributing to cellular protection against oxidative stress.
Table 1: Summary of Biological Activities
Case Study 1: Antioxidant Properties
A study conducted on human cell lines demonstrated that treatment with this compound resulted in a significant increase in the expression of antioxidant genes. This effect was linked to the compound's ability to modulate oxidative stress pathways, suggesting its potential use in conditions characterized by oxidative damage.
Case Study 2: Enzyme Interaction
Research investigating the interaction of this compound with peroxidases indicated that it could effectively inhibit these enzymes at certain concentrations. This inhibition was dose-dependent, highlighting the importance of dosage in therapeutic applications.
Toxicological Profile
While exploring the therapeutic potential, it is crucial to assess toxicity. Animal model studies have shown that at low doses, the compound exhibits beneficial effects; however, higher doses lead to cytotoxicity and organ damage. The threshold for toxicity appears to be around 50 mg/kg in rodent models, necessitating careful dosage considerations for future therapeutic applications.
Properties
IUPAC Name |
N'-(5-bromopyridin-2-yl)propane-1,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3/c9-7-2-3-8(12-6-7)11-5-1-4-10/h2-3,6H,1,4-5,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPNRBHTHRCYQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)NCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444058 | |
Record name | 2-N-(3-Aminopropyl)-amino-5-bromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92993-40-3 | |
Record name | N1-(5-Bromo-2-pyridinyl)-1,3-propanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92993-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-N-(3-Aminopropyl)-amino-5-bromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 92993-40-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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